molecular formula C15H17NO4 B2608106 3-Hydroxy-1-[2-(4-methoxyphenoxy)ethyl]-2-methyl-1,4-dihydropyridin-4-one CAS No. 1267891-96-2

3-Hydroxy-1-[2-(4-methoxyphenoxy)ethyl]-2-methyl-1,4-dihydropyridin-4-one

Cat. No. B2608106
CAS RN: 1267891-96-2
M. Wt: 275.304
InChI Key: XFQYAMNEAYRIFM-UHFFFAOYSA-N
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Description

3-Hydroxy-1-[2-(4-methoxyphenoxy)ethyl]-2-methyl-1,4-dihydropyridin-4-one, also known as Bay K 8644, is a calcium channel agonist that has been extensively studied for its potential applications in scientific research. This compound is commonly used in laboratory experiments to investigate the mechanism of action and physiological effects of calcium channel activation.

Scientific Research Applications

Pharmacology

In pharmacology, this compound has potential as an anti-inflammatory agent . It may be used in the formulation of cosmetic or pharmaceutical preparations, particularly due to its compatibility with various base materials and additives .

Biochemistry

Biochemically, it could be involved in the synthesis of chiral drug intermediates . Biocatalysis, which is increasingly important in drug development, might utilize this compound for producing enantiopure drugs with high selectivity .

Organic Chemistry

Organic chemists might explore the use of this compound in Suzuki–Miyaura coupling reactions . It could serve as a boron reagent, which is crucial for creating carbon-carbon bonds in the synthesis of complex organic molecules .

Analytical Chemistry

Analytically, it can act as a fluorescent probe for the detection of metal ions like Al3+. Its ability to exhibit a redshift upon interaction with certain ions makes it a valuable tool for sensitive detection in environmental and biological systems .

Medicinal Chemistry

In medicinal chemistry, the compound’s structure suggests it could be a precursor in the synthesis of various pharmacologically active molecules . Its methoxyphenoxyethyl group might be key in enhancing the bioavailability of these molecules .

Material Science

Material scientists might investigate this compound for its optoelectronic properties . The presence of a dihydropyridinone core could make it suitable for use in electronic devices that require specific light-absorbing or emitting properties .

Environmental Science

For environmental applications, this compound could be used in water treatment processes . Its potential to form complexes with heavy metals can be leveraged to remove contaminants from water sources .

Chemical Engineering

In chemical engineering, it could be utilized in the design of catalysts . The compound’s structure may allow for the development of novel catalytic systems that can enhance reaction efficiencies in industrial processes .

properties

IUPAC Name

3-hydroxy-1-[2-(4-methoxyphenoxy)ethyl]-2-methylpyridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4/c1-11-15(18)14(17)7-8-16(11)9-10-20-13-5-3-12(19-2)4-6-13/h3-8,18H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFQYAMNEAYRIFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C=CN1CCOC2=CC=C(C=C2)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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